1,1,3,3-Tetramethylguanidinium azide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1,3,3-Tetramethylguanidinium azide is an organic compound widely used in synthetic chemistry. It is known for its stability, non-toxicity, and versatility as an azidation agent. This compound is a colorless hygroscopic solid, soluble in various organic solvents such as chloroform, dichloromethane, acetonitrile, nitromethane, dimethylformamide, and acetone, but insoluble in diethyl ether and tetrahydrofuran .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

1,1,3,3-Tetramethylguanidinium azide is frequently used as a source of azide in various chemical reactions, including:

Nucleophilic Addition and Substitution: It participates in nucleophilic addition and substitution reactions, azidolysis of epoxides, and heterocyclic ring formation.

Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific examples are less common in the literature.

Common Reagents and Conditions: Typical reagents include alkyl halides, propargyl chlorides, and epoxides, with reaction conditions often involving mild temperatures and non-aqueous solvents.

Major Products: The major products formed from these reactions include alkyl, alkenyl, propargyl, heteroaryl, acyl, phosphinic, and sulfonyl azides.

Wissenschaftliche Forschungsanwendungen

1,1,3,3-Tetramethylguanidinium azide has numerous applications in scientific research:

Biology and Medicine: The compound’s ability to introduce azido groups makes it valuable in the synthesis of biologically active molecules and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1,1,3,3-tetramethylguanidinium azide primarily involves its role as a nucleophile. The azide ion (N₃⁻) is a strong nucleophile that can attack electrophilic centers in various substrates, leading to the formation of azido compounds. This nucleophilic behavior is facilitated by the non-coordinating nature of the tetramethylguanidinium counterion, which allows for regio- and stereoselective reactions .

Vergleich Mit ähnlichen Verbindungen

1,1,3,3-Tetramethylguanidinium azide can be compared with other azidation agents such as sodium azide and lithium azide. While sodium azide and lithium azide are commonly used, this compound offers unique advantages:

Stability and Safety: It is more stable and safer to handle compared to other azides.

Solubility: It has better solubility in organic solvents, making it more versatile in various synthetic applications.

Non-toxicity: It is non-toxic, which is a significant advantage in both laboratory and industrial settings.

Similar compounds include:

- Sodium azide (NaN₃)

- Lithium azide (LiN₃)

- Tetramethylguanidine (HNC(N(CH₃)₂)₂)

Biologische Aktivität

1,1,3,3-Tetramethylguanidinium azide (TMGA) is a compound that has garnered attention in the field of organic chemistry and biochemistry due to its unique properties and potential applications. This article delves into the biological activity of TMGA, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

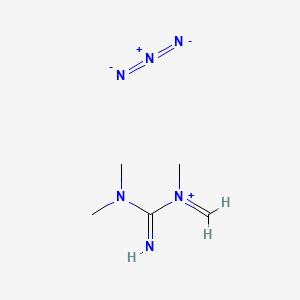

TMGA is characterized by its azide functional group and a guanidinium moiety. Its structure can be represented as follows:

This compound is known for its reactivity and has been utilized in various synthetic pathways, including azide-alkyne cycloadditions.

TMGA acts primarily as a nucleophilic reagent in various chemical reactions. Its azide group can participate in nucleophilic substitutions and cycloadditions, making it useful in synthetic organic chemistry. The guanidinium part enhances the solubility and stability of the compound in polar solvents.

Target of Action

The biological targets of TMGA include various nucleophiles in biological systems. Its ability to form stable complexes with thiol groups has been documented, indicating potential applications in modifying proteins or other biomolecules.

Antimicrobial Properties

Recent studies have indicated that TMGA exhibits antimicrobial activity against certain bacterial strains. For instance, it has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential use as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays have revealed that TMGA can induce cell death in various cancer cell lines. The mechanism appears to involve the disruption of cellular membranes and interference with metabolic pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Table 1: Cytotoxicity of TMGA on various cancer cell lines.

Case Studies

- Antibacterial Activity : A study conducted by researchers at Chemnitz University demonstrated that TMGA effectively inhibited bacterial growth in vitro. The minimum inhibitory concentration (MIC) was determined for several pathogenic strains, confirming its potential as a broad-spectrum antimicrobial agent .

- Cytotoxic Effects on Cancer Cells : In another investigation, TMGA was tested against human cancer cell lines. Results indicated that treatment with TMGA led to significant apoptosis as measured by flow cytometry analysis, highlighting its potential as an anticancer therapeutic .

Pharmacological Applications

The unique properties of TMGA have led to its exploration in various pharmacological applications:

- Drug Development : Due to its reactivity, TMGA is being investigated for use in drug delivery systems where controlled release of therapeutic agents is required.

- Bioconjugation : The ability of TMGA to react with thiol groups makes it a candidate for bioconjugation techniques used in protein labeling and modification.

Eigenschaften

CAS-Nummer |

56899-56-0 |

|---|---|

Molekularformel |

C5H14N6 |

Molekulargewicht |

158.21 g/mol |

IUPAC-Name |

(N,N-dimethylcarbamimidoyl)-methyl-methylideneazanium;azide |

InChI |

InChI=1S/C5H13N3.HN3/c1-7(2)5(6)8(3)4;1-3-2/h6H,1-4H3;1H |

InChI-Schlüssel |

QRNVKPVRQAMLDU-UHFFFAOYSA-N |

SMILES |

CN(C)C(=N)[N+](=C)C.[N-]=[N+]=[N-] |

Kanonische SMILES |

CN(C)C(=N)N(C)C.N=[N+]=[N-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.